Cas no 1286726-86-0 (1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methylmethanesulfonamide)

1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methylmethanesulfonamide structure
1286726-86-0 structure
商品名:1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methylmethanesulfonamide
CAS番号:1286726-86-0
MF:C18H17ClN2O3S
メガワット:376.857182264328
CID:6260390
PubChem ID:52906812

1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methylmethanesulfonamide 化学的及び物理的性質

名前と識別子

    • 1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methylmethanesulfonamide
    • F5854-0755
    • VU0523821-1
    • 1286726-86-0
    • AKOS024522350
    • 1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]methanesulfonamide
    • 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
    • インチ: 1S/C18H17ClN2O3S/c19-16-6-3-5-15(11-16)14-25(22,23)21(13-18-8-4-10-24-18)12-17-7-1-2-9-20-17/h1-11H,12-14H2
    • InChIKey: IPFCQNVBIAKUGC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)CS(N(CC1C=CC=CN=1)CC1=CC=CO1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 376.0648413g/mol
  • どういたいしつりょう: 376.0648413g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 511
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 71.8Ų

1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methylmethanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5854-0755-3mg
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]methanesulfonamide
1286726-86-0
3mg
$63.0 2023-09-09
Life Chemicals
F5854-0755-10mg
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]methanesulfonamide
1286726-86-0
10mg
$79.0 2023-09-09
Life Chemicals
F5854-0755-20μmol
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]methanesulfonamide
1286726-86-0
20μmol
$79.0 2023-09-09
Life Chemicals
F5854-0755-15mg
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]methanesulfonamide
1286726-86-0
15mg
$89.0 2023-09-09
Life Chemicals
F5854-0755-4mg
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]methanesulfonamide
1286726-86-0
4mg
$66.0 2023-09-09
Life Chemicals
F5854-0755-20mg
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]methanesulfonamide
1286726-86-0
20mg
$99.0 2023-09-09
Life Chemicals
F5854-0755-1mg
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]methanesulfonamide
1286726-86-0
1mg
$54.0 2023-09-09
Life Chemicals
F5854-0755-2mg
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]methanesulfonamide
1286726-86-0
2mg
$59.0 2023-09-09
Life Chemicals
F5854-0755-5mg
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]methanesulfonamide
1286726-86-0
5mg
$69.0 2023-09-09
Life Chemicals
F5854-0755-2μmol
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]methanesulfonamide
1286726-86-0
2μmol
$57.0 2023-09-09

1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methylmethanesulfonamide 関連文献

1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methylmethanesulfonamideに関する追加情報

Introduction to 1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methanesulfonamide (CAS No. 1286726-86-0) and Its Emerging Applications in Chemical Biology

1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methanesulfonamide, identified by the CAS number 1286726-86-0, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to a class of molecules characterized by a sulfonamide functional group, which is widely recognized for its role in drug design and development. The presence of multiple aromatic rings, including a chlorophenyl ring, a furan ring, and a pyridine ring, contributes to its intricate chemical properties and potential biological activities.

The sulfonamide moiety in 1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methanesulfonamide is particularly noteworthy, as sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of the substituents around the sulfonamide core enhances the compound's ability to interact with biological targets, making it a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have indicated that the chlorophenyl group may enhance lipophilicity, while the furan and pyridine rings contribute to hydrogen bonding capabilities, which are crucial for receptor binding. These insights have guided the optimization of analogs with improved pharmacokinetic profiles and target specificity.

In the realm of drug discovery, 1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methanesulfonamide has been investigated for its potential role in modulating enzyme activity. Specifically, researchers have explored its interactions with proteases and kinases, which are key players in various disease pathways. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain enzymes by occupying critical binding pockets within the active sites. Such interactions could lead to therapeutic benefits in conditions where enzyme dysregulation is a contributing factor.

The structural diversity offered by this compound also makes it an attractive scaffold for derivative development. By modifying specific substituents or introducing new functional groups, chemists can tailor the properties of 1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methanesulfonamide to enhance its solubility, bioavailability, or metabolic stability. This approach aligns with the growing trend toward structure-based drug design, where computational tools are leveraged to predict how structural changes will impact biological activity.

Moreover, the furan ring in 1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methanesulfonamide has been implicated in several bioactive interactions. Furan derivatives are known for their ability to engage with biological targets through both hydrophobic and hydrophilic interactions. This dual capability makes them particularly useful in designing molecules that can navigate complex cellular environments while maintaining strong binding affinity to their targets.

Recent studies have also highlighted the importance of stereochemistry in determining the efficacy of sulfonamide-based compounds. The three-dimensional arrangement of atoms around the sulfonamide group can significantly influence how a molecule interacts with biological receptors. Researchers are employing advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate these stereochemical relationships and optimize drug candidates accordingly.

The pyridine ring in 1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methanesulfonamide adds another layer of complexity, as pyridine derivatives are frequently found in bioactive molecules due to their ability to form hydrogen bonds and participate in π-stacking interactions. These properties make pyridine-based compounds valuable tools for modulating protein-protein interactions and other cellular processes. The presence of two pyridine rings in this compound suggests that it may exhibit dual-targeting capabilities, further enhancing its therapeutic potential.

In conclusion, 1-(3-chlorophenyl)-N-(furan-2-yl)methyl-N-(pyridin-2-yl)methanesulfonamide (CAS No. 1286726-86-0) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of aromatic rings and sulfonamide functionality positions it as a promising candidate for further investigation in chemical biology and drug discovery. As research continues to uncover new insights into its mechanisms of action and potential therapeutic applications, this compound is poised to make significant contributions to the field.

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